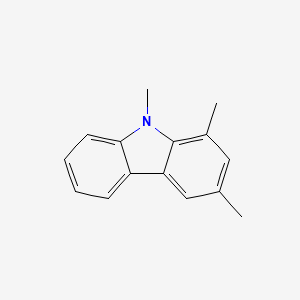

1,3,9-Trimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

82757-41-3 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1,3,9-trimethylcarbazole |

InChI |

InChI=1S/C15H15N/c1-10-8-11(2)15-13(9-10)12-6-4-5-7-14(12)16(15)3/h4-9H,1-3H3 |

InChI Key |

PLHYFTAIHRMJEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C)C |

Origin of Product |

United States |

The Enduring Significance of the Carbazole Core in Contemporary Chemical Sciences

The carbazole (B46965) moiety, a tricyclic aromatic heterocycle, serves as a fundamental building block in modern chemical sciences. mdpi.com Its rigid, planar structure endowed with an electron-rich nitrogen atom provides a unique electronic and photophysical profile. mdpi.commagtech.com.cn This inherent architecture leads to high thermal stability and excellent charge-transporting properties, making carbazole derivatives highly sought after in materials science. mdpi.comresearchgate.net

Carbazole-based compounds are integral to the development of organic light-emitting diodes (OLEDs), where they often function as host materials for phosphorescent emitters or as hole-transporting layers. magtech.com.cnevitachem.comnih.gov Their application extends to organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), where their ability to facilitate efficient light absorption and charge separation is crucial. evitachem.comtandfonline.comresearchgate.net The versatility of the carbazole core allows for functionalization at various positions, enabling chemists to fine-tune its electronic and optical properties for specific applications. nih.gov This adaptability has led to a vast library of carbazole derivatives with tailored characteristics. yvu.edu.inrsc.org

Beyond materials science, the carbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. researchgate.net Derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties. researchgate.netlmaleidykla.ltnih.gov

Academic Context and Research Trajectories of Trimethylated Carbazole Analogs

The strategic addition of methyl groups to the carbazole (B46965) framework, creating trimethylated carbazole analogs, represents a key area of research aimed at modulating the parent molecule's intrinsic properties. Methyl substitution can significantly influence the electronic structure, solubility, and solid-state packing of carbazole derivatives. acs.org

Research into trimethylated carbazoles often focuses on several key trajectories:

Tuning Optoelectronic Properties: The position and number of methyl groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning is critical for optimizing the performance of organic electronic devices. For instance, methylation at the 3 and 6 positions of poly(9-alkyl-9H-carbazole-2,7-diyl)s has been shown to enhance electrolytic stability. acs.org

Improving Processability: The introduction of alkyl groups like methyls can increase the solubility of carbazole compounds in common organic solvents, which is a significant advantage for the fabrication of thin-film devices.

Controlling Molecular Assembly: Methyl groups can influence the intermolecular interactions and crystalline packing of carbazole derivatives, which in turn affects their bulk charge transport properties and thermal stability. researchgate.net

Exploring Biological Activity: In medicinal chemistry, methylation can impact a molecule's binding affinity to biological targets and its metabolic stability. nih.gov

The study of various trimethylated isomers, such as 3,6,9-trimethyl-9H-carbazole and 1,4,8-trimethyl-9H-carbazole, provides valuable structure-property relationship data that informs the rational design of new functional materials. evitachem.comnih.gov

Scope and Objectives of Advanced Research on 1,3,9 Trimethyl 9h Carbazole

Regioselective Synthesis Strategies for Carbazole Ring System Functionalization

The functionalization of the carbazole ring is a cornerstone of synthesizing complex derivatives. The reactivity of the carbazole nucleus is nuanced; the nitrogen atom (N-9) is readily alkylated or arylated, while the carbon positions exhibit distinct electronic characteristics. Electrophilic attacks preferentially occur at the C-3 and C-6 positions due to the electron-donating nature of the pyrrole (B145914) ring, making selective functionalization at other sites, such as C-1, a significant synthetic challenge. thieme-connect.deuobaghdad.edu.iq

Substitution at the nitrogen atom of the carbazole core is often the initial step in a synthetic sequence. This transformation is generally facile and can be accomplished through various methods. thieme-connect.de A common approach involves the reaction of carbazole with an alkyl halide in the presence of a base. nih.gov Microwave-assisted synthesis in "dry" media, where reactants are adsorbed onto a solid support like potassium carbonate, has been shown to dramatically reduce reaction times for N-alkylation with alkyl halides. Current time information in Bangalore, IN.

More advanced catalytic systems have also been developed. For instance, scandium(III) triflate has been employed as a catalyst for the N-alkylation of carbazoles using alcohols as the alkylating agents, providing a greener alternative to alkyl halides with water as the only byproduct. nih.gov This method demonstrates broad substrate scope and delivers N-alkylated carbazoles in high yields. nih.gov Asymmetric N-alkylation, a more complex transformation, has been achieved using organocatalytic strategies involving the 1,6-conjugate addition to in situ generated aza-para-quinone methides. guidechem.com

| Method | Alkylating Agent | Catalyst / Base | Solvent | Conditions | Yield (%) | Reference |

| Classical | Bromoethane | KOH | DMF | 60 °C, overnight | 86 | nih.gov |

| Microwave | Alkyl Halides | K₂CO₃ / TBAB | Dry Media | Microwave, 5-10 min | High | Current time information in Bangalore, IN. |

| Scandium-Catalyzed | Benzylic Alcohols | Sc(OTf)₃ | - | Air, 120-140 °C | up to 99 | nih.gov |

An interactive data table summarizing various N-alkylation methodologies for carbazoles.

Functionalizing the carbon skeleton of carbazole via electrophilic aromatic substitution is highly regioselective. The positions most susceptible to electrophilic attack are C-3 and C-6, followed by C-1 and C-8. chim.it Classical reactions such as Friedel-Crafts acylation on N-alkylated carbazoles are directed to the 3-position. thieme-connect.de For example, the acylation of 9-butyl-9H-carbazole with acetyl chloride and aluminum trichloride (B1173362) proceeds at the C-3 position. thieme-connect.de

Directly achieving substitution at the C-1 position via electrophilic attack is challenging due to the inherent reactivity of the C-3/C-6 sites. uobaghdad.edu.iq Strategies to overcome this often involve the use of a directing group on the nitrogen atom. For instance, attaching a pyrimidyl directing group to the N-9 position can facilitate rhodium-catalyzed alkylation at the C-1 and C-8 positions. smolecule.com Another approach involves lithiation, where N-protected carbazoles can be deprotonated at the C-1 position with butyllithium, allowing for subsequent reaction with an electrophile. thieme-connect.de

Friedel-Crafts alkylation can be used to introduce methyl groups, although controlling regioselectivity can be problematic. guidechem.comtandfonline.com A reported tris(pentafluorophenyl)-borane-catalyzed reaction of N-substituted carbazoles with aryldiazoacetates leads to C-3 alkylated products. smolecule.com

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis and functionalization of carbazoles, allowing for the formation of C-C and C-N bonds with high precision.

The Buchwald-Hartwig amination is instrumental in both constructing the carbazole skeleton and in N-arylation. researchgate.netarabjchem.org One strategy involves a tandem C-H functionalization and C-N bond formation, where a 2-acetamidobiphenyl (B1664454) undergoes intramolecular cyclization to form the carbazole ring system. This method can be used to assemble unsymmetrical carbazoles with various substitution patterns. rsc.org The reaction can also be performed intermolecularly to couple carbazoles with aryl halides, yielding N-arylcarbazoles. tandfonline.comresearchgate.net

The Suzuki-Miyaura cross-coupling is widely used for C-C bond formation, typically by coupling a halogenated carbazole with a boronic acid or ester. nih.goviosrjournals.org This reaction is crucial for synthesizing polycarbazoles and for introducing aryl or alkyl substituents at specific positions on the carbazole core. iosrjournals.orgclockss.org For instance, a carbazole functionalized mesoporous organic polymer has been used as a support for palladium nanoparticles, creating an efficient heterogeneous catalyst for the Suzuki-Miyaura reaction. clockss.org

| Reaction | Coupling Partners | Catalyst / Ligand | Base | Application | Reference |

| Buchwald-Hartwig | 2-Acetamidobiphenyls | Pd(OAc)₂ | Cu(OAc)₂ (oxidant) | Intramolecular cyclization to form carbazole ring | rsc.org |

| Buchwald-Hartwig | Cyclic Iodonium Salt + Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Synthesis of N-arylcarbazoles | chemistry-chemists.com |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd/M-CA complex | - | C-C coupling in aqueous media | nih.gov |

| Suzuki-Miyaura | Triolborate-carbazole monomer | Pd₂(dba)₃ / t-Bu₃P | - | Synthesis of polycarbazoles | iosrjournals.org |

An interactive data table summarizing selected palladium-catalyzed cross-coupling reactions for carbazole synthesis.

Targeted Synthesis of this compound

While numerous methods exist for synthesizing substituted carbazoles, a specific, documented pathway for this compound is not prominently featured in readily available literature. However, a plausible and efficient synthetic route can be designed by combining established regioselective reactions. A logical approach would involve building the 1,3-dimethylcarbazole core first, followed by N-methylation, thereby avoiding the regioselectivity challenges of functionalizing a pre-formed carbazole ring.

A proposed synthetic pathway could begin with the construction of a diarylamine precursor, followed by a palladium-catalyzed cyclization to form the carbazole ring.

Proposed Synthetic Pathway:

Ullmann or Buchwald-Hartwig Coupling: The synthesis could commence with the coupling of 2,6-dimethylaniline and 1-bromo-3-methoxybenzene . The methoxy (B1213986) group serves as a precursor to the hydroxyl group needed for a later cyclization step. This C-N bond formation would yield N-(2,6-dimethylphenyl)-3-methoxyaniline.

Palladium-Catalyzed Cyclization: The resulting diarylamine would then undergo an intramolecular C-H activation/cyclization. This type of reaction, often catalyzed by a palladium complex, can form the central pyrrole ring to give 1,3-dimethyl-6-methoxy-9H-carbazole .

Demethylation and N-Alkylation: The methoxy group can be cleaved to a hydroxyl group, which may not be necessary depending on the chosen cyclization. The final step would be a standard N-alkylation of the 1,3-dimethylcarbazole intermediate using a methylating agent like methyl iodide or dimethyl sulfate (B86663) with a base such as sodium hydride to yield the target compound, This compound .

An alternative, well-established method for forming the carbazole core is the Fischer indole (B1671886) synthesis . This could involve the acid-catalyzed reaction of (2,6-dimethylphenyl)hydrazine with cyclohexane-1,3-dione , leading to a tetrahydro-dimethylcarbazolone intermediate, which can then be aromatized.

For the Buchwald-Hartwig or Ullmann coupling (Step 1), key parameters to optimize include the choice of catalyst (palladium or copper), ligand, base, solvent, and temperature. For palladium-catalyzed aminations, the selection of the phosphine (B1218219) ligand (e.g., Xantphos, PCy₃) is crucial and can significantly impact the reaction's efficiency. Current time information in Bangalore, IN.chemistry-chemists.com

For the palladium-catalyzed cyclization (Step 2), optimization would focus on the palladium source (e.g., Pd(OAc)₂), the oxidant (often Cu(OAc)₂ or O₂), and the solvent. rsc.org As shown in the table below for a related cyclization, factors like the choice of oxidant and the presence of additives can have a substantial effect on the yield.

| Entry | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | Air (1 atm) | - | Toluene | 120 | 41 |

| 2 | Pd(OAc)₂ (5) | O₂ (1 atm) | - | Toluene | 120 | 90 |

| 3 | Pd(OAc)₂ (5) | O₂ (1 atm) | Cu(OAc)₂ (10 mol%) | Toluene | 120 | 98 |

| 4 | Pd(OAc)₂ (5) | O₂ (1 atm) | Cu(OAc)₂ (10 mol%) | DMSO | 120 | <10 |

An interactive data table showing the optimization of a Pd-catalyzed cyclization to form a carbazole, adapted from related syntheses. rsc.org

For the final N-methylation step (Step 3), the reaction can be optimized by screening different bases (e.g., NaH, K₂CO₃, KOH), methylating agents (e.g., CH₃I, (CH₃)₂SO₄), and solvents (e.g., DMF, acetone, THF). Reaction time and temperature are also key variables to control for maximizing yield and minimizing side products. nih.govnih.gov

Derivatization and Structural Modification of this compound

Structural modification of this compound is achieved through various synthetic strategies aimed at tuning its optoelectronic properties. The carbazole core is a privileged scaffold in materials science, and its functionalization allows for the development of novel compounds for applications ranging from organic electronics to medicinal chemistry. acs.orgchim.it

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the this compound framework is a primary strategy for modulating its electronic structure. The carbazole moiety itself acts as a strong electron donor, a property that can be amplified or counterbalanced by the addition of suitable substituents. researchgate.netacs.org This functionalization creates donor-acceptor (D-A) systems, which are fundamental to the design of materials for organic light-emitting diodes (OLEDs) and photovoltaics. acs.org

Electron-Donating Groups (EDGs): Attaching additional EDGs, such as amino (-NH2) or alkoxy (-OR) groups, enhances the electron density of the carbazole ring system. chim.it This generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO), which can be advantageous for applications requiring efficient hole transport. The existing methyl groups at the C1, C3, and N9 positions already activate the aromatic ring, directing further electrophilic substitution. Subsequent functionalization on the 9-alkylcarbazole core is often directed to the C3 and C6 positions. sci-hub.se Given the existing substitution pattern of this compound, further functionalization would likely be directed to the C6 and C8 positions. A common method to introduce a potent amino group is through the nitration of the carbazole ring followed by chemical reduction.

Electron-Withdrawing Groups (EWGs): The incorporation of EWGs is crucial for creating materials with tailored electron-accepting properties. d-nb.info Groups like nitro (-NO2), cyano (-CN), carbonyl (-CHO, -COR), and halogens are frequently used. d-nb.infonsf.gov These groups pull electron density from the carbazole ring, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and influencing charge transfer characteristics. d-nb.info Standard electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, are effective methods for installing these functionalities. mdpi-res.com For instance, bromination at the 3 and 6 positions using N-bromosuccinimide (NBS) is a common first step, followed by Suzuki coupling reactions to introduce various aryl groups, which can be either electron-rich or electron-poor. nsf.gov

The table below summarizes common functional groups and their electronic effects on the carbazole core.

| Functional Group Type | Examples | General Electronic Effect on Carbazole Core |

| Electron-Donating | -NH₂, -OH, -OR (Alkoxy), -R (Alkyl) | Increases electron density, raises HOMO energy level. |

| Electron-Withdrawing | -NO₂, -CN, -C(O)R (Carbonyl), -SO₂R, Halogens (F, Cl, Br) | Decreases electron density, lowers LUMO energy level. acs.orgd-nb.info |

The following table outlines established synthetic methods for introducing these groups onto carbazole scaffolds.

| Reaction Type | Reagents & Conditions | Group Introduced | Reference for Methodology |

| Nitration | HNO₃, Acetic Acid | Nitro (-NO₂) | mdpi-res.com |

| Bromination | N-Bromosuccinimide (NBS), DMF | Bromo (-Br) | nsf.gov |

| Acylation | Acetyl Chloride, AlCl₃ | Acetyl (-C(O)CH₃) | wvu.edu |

| Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | Aryl groups (can be EDG or EWG) | nsf.gov |

| C-H Alkenylation | 1-Sulfonyl-1,2,3-triazoles, Rh₂(oct)₄ | Enamido group | sci-hub.se |

Connecting two or more this compound units through linkers or bridges is a powerful strategy for creating advanced materials. The nature of the connecting moiety dictates the spatial arrangement and electronic communication between the carbazole units.

Flexible Linkers: These are typically aliphatic chains (e.g., alkyl, ether) that provide conformational freedom. They are often used to synthesize dimers or oligomers where the individual carbazole units act largely independently. The synthesis often involves the N-alkylation of the carbazole nitrogen with a dihaloalkane, although for the 1,3,9-trimethylcarbazole core, functionalization would occur at other positions on the aromatic ring, for instance, by coupling two halogenated carbazole units with a flexible di-Grignard or di-boronic ester reagent.

Bridging Units: In contrast to flexible linkers, bridging units are typically more rigid structures that enforce a specific orientation and facilitate strong electronic coupling between the carbazole moieties. These bridges can be aromatic rings (e.g., biphenyl (B1667301), pyrene) or functional groups that hold the carbazole units in a co-planar or orthogonal arrangement. aub.edu.lb Such structures are of significant interest as they can form well-defined intramolecular charge transfer pathways. aub.edu.lb The synthesis of these bridged compounds often relies on cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to connect functionalized carbazole units to a central bridging molecule. For example, a di-brominated biphenyl could be coupled with a boronic acid-functionalized this compound. Studies on di(carbazol-9-yl)biphenyl and related structures show that the nature of the bridge significantly influences the electronic coupling between the carbazole terminals. aub.edu.lb

The table below details examples of linkers and bridges used with carbazole moieties.

| Linker/Bridge Type | Example Structure | Synthetic Strategy | Resulting Property/Application | Reference for Methodology |

| Flexible Alkyl Chain | -(CH₂)n- | Coupling of halogenated carbazoles with alkyl di-Grignard reagents. | Electronic properties similar to monomers, used in host materials. | acs.org |

| Rigid Aromatic Bridge | Biphenyl, Tetrahydropyrene, Pyrene (B120774) | Suzuki or Stille coupling of borylated or stannylated carbazoles with dihalo-aromatics. | Defined spatial orientation, strong electronic coupling, mixed-valence compounds. | aub.edu.lb |

| Direct Bond | Bi-carbazole | Oxidative coupling. | Extended π-conjugation, materials for OLEDs. | acs.org |

Incorporating the this compound unit into polymers or oligomers allows for the creation of processable materials with excellent charge-transporting and photophysical properties. acs.org The trimethylcarbazole moiety can be integrated either as a pendant group attached to a polymer backbone or as an integral part of the main chain.

Main-Chain Polymers: To incorporate the carbazole unit into the polymer backbone, di-functionalized monomers are required. For example, a di-bromo-1,3,9-trimethyl-9H-carbazole could be synthesized and then polymerized via Yamamoto or Suzuki polycondensation. This approach creates fully conjugated polymers where the electronic properties are determined by the entire macromolecular structure. Research on poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s, prepared via Suzuki coupling, has shown that these materials are wide-band-gap polymers that emit blue light and possess high thermal and electrolytic stability. acs.org

Side-Chain Polymers: An alternative strategy is to synthesize a vinyl-substituted this compound monomer. This monomer can then undergo radical or controlled polymerization to yield a polymer (e.g., polystyrene or polymethacrylate (B1205211) derivative) with pendant trimethylcarbazole groups. In these systems, the charge-transporting properties arise from hopping between the carbazole side chains.

Oligomerization: The controlled synthesis of well-defined oligomers offers a bridge between small molecules and polymers. Stepwise synthesis using iterative cross-coupling reactions allows for the preparation of dimers, trimers, and longer oligomers with precise lengths and structures. One-pot oligomerization methods have also been developed for specific applications. illinois.edu

The following table summarizes common polymerization strategies involving carbazole units.

| Polymerization Strategy | Monomer Requirement | Resulting Polymer Architecture | Key Properties & Applications | Reference for Methodology |

| Suzuki Polycondensation | Di-halogenated and/or di-borylated carbazole | Fully conjugated main-chain polymer | High thermal stability, blue emission, for OLEDs. | acs.org |

| Yamamoto Polycondensation | Di-halogenated carbazole | Fully conjugated main-chain polymer | Good charge transport, used in organic electronics. | acs.org |

| Free-Radical Polymerization | Vinyl-substituted carbazole | Non-conjugated backbone with pendant carbazole groups | Photoconductivity, host materials for phosphorescent emitters. | acs.org |

| Chemical Oxidative Polymerization | Carbazole (e.g., 3-aminocarbazole) | Amine-linked oligocarbazoles | Macrocyclic structures, potential for sensing applications. | tubitak.gov.tr |

Electronic Absorption Spectroscopy and Band Structure Analysis

The electronic absorption properties of carbazole derivatives, including this compound, are characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These bands are attributed to various electronic transitions within the molecule. Typically, carbazole-based compounds exhibit strong absorption bands corresponding to π–π* transitions originating from the carbazole core. For instance, carbazole-centered transitions are often observed around 296 nm. nankai.edu.cn Additional absorption bands can arise from intramolecular charge transfer (ICT) between electron-donating and electron-accepting moieties within the molecule. researchgate.net

In many carbazole derivatives, absorption bands in the range of 325-345 nm are attributed to n–π* electronic transitions, which are due to the presence of lone pair electrons on nitrogen atoms. researchgate.net The specific wavelengths and intensities of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the carbazole ring. For example, the introduction of different functional groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net

The table below summarizes the UV-Vis absorption data for related carbazole systems.

| Compound/System | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| Carbazole-based dyes | THF | ~290, 325-345, >400 (ICT) | researchgate.net |

| Carbazole-anthracene compounds | Not Specified | ~240, 296, 350-400 (π–π) | nankai.edu.cn |

| Carbazole-benzothiadiazole compounds | Not Specified | ~240, 296, 300-350 (π–π), 400-500 (ICT) | nankai.edu.cn |

| 1,3,5-Tri(9H-carbazol-9-yl)benzene | THF | 292, 337 | bldpharm.com |

The electronic transitions in this compound and related compounds are primarily of the π–π* and n–π* type. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the electronic and optical properties of these materials. This HOMO-LUMO gap can be determined experimentally from the onset of the absorption spectrum and can also be calculated using computational methods like density functional theory (DFT).

For many carbazole-based donor-acceptor systems, the HOMO is localized on the electron-donating carbazole moiety, while the LUMO is situated on the electron-accepting part of the molecule. vulcanchem.com This spatial separation of frontier orbitals is a key characteristic that influences their photophysical behavior, including their potential for thermally activated delayed fluorescence (TADF). The HOMO-LUMO gap can be effectively tuned by modifying the electron-donating or electron-accepting strength of the substituents on the carbazole core. nankai.edu.cn For instance, DFT calculations have shown that the HOMO-LUMO gap in carbazole-based donor-acceptor compounds can be modulated, with calculated values often in good agreement with experimental data derived from optical absorption spectra. nankai.edu.cn

The following table presents HOMO-LUMO energy gap data for various carbazole derivatives.

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Carbazole-based D-A-D compounds (1-4) | DFT | - | - | 2.50 - 3.42 (calc.) / 2.40 - 2.95 (exp.) | nankai.edu.cn |

| 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine | DFT | -5.3 | -2.2 | 3.1 | vulcanchem.com |

| Fluorene-based chromophores (SS1-SS5) | DFT | - | - | (exp.) | nih.gov |

| Carbazole-based materials (1-4) | Cyclic Voltammetry | -5.81 to -5.10 | - | ~3 | rsc.org |

Fluorescence and Phosphorescence Spectroscopy

Carbazole derivatives are known for their fluorescent properties, emitting light upon excitation with UV radiation. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the emission process. High fluorescence quantum yields are desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

The emission spectra of carbazole compounds are influenced by the molecular structure and the surrounding environment. The position of the emission maximum can shift depending on the solvent polarity, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant charge-transfer character in the excited state. nih.gov For example, some carbazole-based compounds exhibit strong fluorescent emission with high quantum yields in both organic solvents and water. nih.gov In some donor-acceptor systems, the emission color can be tuned from blue to green by modifying the substituents. researchgate.net

The table below provides a summary of emission data for several carbazole-based systems.

| Compound/System | Solvent/Matrix | Emission Maxima (λ_em, nm) | Quantum Yield (Φf) | Reference |

| Star-shaped carbazole-oxadiazole | Toluene | 424 | 93% | rsc.org |

| Star-shaped carbazole-oxadiazole | Film | - | 72% | rsc.org |

| Carbazole-derived α-amino acids | THF/Water | 382 (THF), 419 (Water) | High | nih.gov |

| 1,3,5-Tri(9H-carbazol-9-yl)benzene | THF | 358 | - | bldpharm.com |

| Penta(9-carbazolyl)phenyl-oxadiazole derivatives | DPEPO matrix | 466 - 485 | 35% - 70% | researchgate.net |

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate delayed fluorescence. This process is crucial for achieving high internal quantum efficiencies in OLEDs. Carbazole derivatives have been extensively investigated as TADF emitters due to their favorable electronic properties. frontiersin.orgfrontiersin.org The key to efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates the reverse intersystem crossing (RISC) from the T1 state to the S1 state. frontiersin.orgfrontiersin.org

In many TADF molecules based on carbazole, the carbazole unit acts as the electron donor, and it is linked to an electron-accepting moiety. The steric hindrance between the donor and acceptor groups can lead to a twisted molecular structure, which helps in separating the HOMO and LUMO and thus reducing the ΔEST. frontiersin.orgfrontiersin.org For instance, replacing carbazole with its more sterically hindered derivative, 1,3,6,8-tetramethyl-carbazole, has been shown to successfully induce TADF behavior in molecules that were previously non-TADF. frontiersin.orgfrontiersin.org

The following table summarizes the TADF properties of some carbazole-based systems.

| Compound/System | ΔEST (eV) | Delayed Lifetime (μs) | External Quantum Efficiency (EQE) | Reference |

| tMCzPN | 0.10 | - | 26.0% | frontiersin.org |

| Cofacial A-D-A carbazole derivatives | - | 4.4 - 5.5 | up to 91% (PLQY) | rsc.org |

| Penta(9-carbazolyl)phenyl-oxadiazole derivatives | 0.03 - 0.28 | - | up to 23% | researchgate.net |

| 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine | 0.28 | 143 ns (in toluene) | - | vulcanchem.com |

The triplet excited state plays a crucial role in the photophysics of carbazole derivatives, particularly in the context of TADF and phosphorescence. The characterization of the triplet state, including its energy level and lifetime, is essential for understanding and designing efficient light-emitting materials. The triplet state energy (T1) can be determined from the onset of the phosphorescence spectrum, which is typically measured at low temperatures to minimize thermal deactivation processes.

In carbazole-based systems, intersystem crossing (ISC) is the process by which the molecule transitions from an excited singlet state to a triplet state. The efficiency of this process can be influenced by factors such as the presence of heavy atoms or specific molecular geometries. The subsequent deactivation of the triplet state can occur through phosphorescence (radiative) or non-radiative decay. The phosphorescence efficiency provides a measure of the radiative decay from the triplet state.

Studies on N-phenyl carbazoles have characterized their triplet-triplet absorption spectra using transient absorption spectroscopy. researchgate.net The triplet state quantum yields and the generation of singlet oxygen have also been investigated, highlighting their potential as photosensitizers. researchgate.net Furthermore, the triplet energies of carbazole derivatives can be tuned by modifying their molecular structure, which is a key strategy in the design of materials for organic optoelectronics. rsc.org

The table below presents data related to the triplet state of various carbazole systems.

| Compound/System | Triplet Energy (T1, eV) | Key Findings | Reference |

| N-tolyl-carbazole dimer (TCz-TCz) | 2.76 | High triplet state energy observed from phosphorescence. | researchgate.net |

| N-phenyl carbazoles | - | High quantum yields of triplet states and singlet oxygen generation. | researchgate.net |

| Fused π systems with carbazole | >3 | High triplet energy can be achieved by alternating aromaticity. | rsc.org |

| Indolo[3,2-b]carbazole-naphthalimide dyad | - | Small zero-field splitting parameter for the triplet state confirmed charge transfer character. | rsc.org |

Excited-State Dynamics and Relaxation Pathways

The photophysical behavior of this compound and related carbazole-based systems is governed by a complex series of events that occur immediately following the absorption of light. These processes, which take place on timescales ranging from femtoseconds to microseconds, determine the ultimate fate of the absorbed energy and are critical to the function of these materials in optoelectronic applications. Understanding these dynamics involves mapping the various relaxation pathways available to the excited molecule, including internal conversion, intersystem crossing, and interactions with its environment.

Ultrafast Transient Absorption Spectroscopy (Femtosecond and Nanosecond Regimes)

Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to probe the excited-state dynamics of carbazole derivatives. By using pump pulses to excite the molecules and subsequent probe pulses at various delay times, the formation and decay of transient species can be monitored across a broad spectral range.

Upon photoexcitation, typically in the deep-UV range, carbazole systems are promoted to a higher-lying singlet state (Sₓ). This initial state is extremely short-lived, decaying via internal conversion (IC) to the first excited singlet state (S₁) on a sub-picosecond timescale. mdpi.commdpi.com In thin films, this IC process can occur in under 100 femtoseconds. mdpi.com

In the femtosecond to nanosecond regime, the S₁ state exhibits distinct excited-state absorption (ESA) bands. For the parent carbazole molecule in solution, these S₁ ESA peaks are observed around 350 nm, 600 nm, and 1100 nm. mdpi.comresearchgate.net The S₁ state is also characterized by vibrational cooling, where energy from vibrationally "hot" S₁ molecules is transferred to the surrounding solvent molecules with a time constant of approximately 8–20 picoseconds. mdpi.com

The lifetime of the S₁ state for simple carbazoles in deoxygenated organic solvents is typically in the range of 13–15 nanoseconds. mdpi.comresearchgate.net Nanosecond TA experiments clearly show the decay of the S₁ ESA bands and the concurrent rise of a new absorption feature. This new feature, typically centered around 420 nm for carbazole, is characteristic of the first triplet state (T₁), which is populated from the S₁ state. mdpi.com The T₁ state has a much longer lifetime, often extending into the microsecond regime in the absence of quenchers. mdpi.com

Table 1: Transient Absorption Characteristics of Carbazole Systems

| Species | Process | Characteristic Wavelength (nm) | Typical Timescale | Reference |

|---|---|---|---|---|

| Sₓ → S₁ | Internal Conversion (IC) | - | < 1 ps | mdpi.commdpi.com |

| S₁ (vibrationally hot) | Vibrational Cooling | - | 8-20 ps | mdpi.com |

| S₁ | Excited-State Absorption (ESA) | ~350, ~600, ~1100 | Decay: 13-15 ns | mdpi.com |

| T₁ | Triplet-Triplet Absorption | ~420 | Decay: 3-11 µs | mdpi.com |

Intersystem Crossing (ISC) Quantum Yields and Rates

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited state, most commonly from the lowest excited singlet state (S₁) to a triplet state (T₁). This process is crucial in determining the efficiency of phosphorescence and the population of triplet excitons available for processes like thermally activated delayed fluorescence (TADF).

For many carbazole derivatives, ISC is a highly efficient pathway for S₁ depopulation. In parent carbazole, the T₁ state is populated from S₁ via ISC with a quantum yield (Φ_ISC) reported to be in the range of 51–56%. mdpi.com The rate of this transition (k_ISC) is a key parameter; in 9-phenylcarbazole, for instance, the ISC lifetime is approximately 10 ns. researchgate.net

The efficiency of ISC is governed by the strength of spin-orbit coupling (SOC) between the singlet and triplet manifolds. researchgate.net SOC can be significantly enhanced through several strategies. The introduction of heavy atoms (e.g., bromine) into the molecular structure is a classic method to increase SOC and promote ISC. researchgate.net Molecular geometry and intermolecular interactions, such as π–π stacking in crystals, can also stabilize triplet excitons and facilitate efficient ISC. researchgate.net In some donor-acceptor systems, ISC can be an ultrafast process occurring on a picosecond timescale, which is essential for the design of organic phosphorescent emitters. chemrxiv.org

Table 2: Intersystem Crossing Parameters for Carbazole-Based Systems

| Compound/System | ISC Quantum Yield (Φ_ISC) | ISC Rate (k_ISC) or Lifetime | Key Factors | Reference |

|---|---|---|---|---|

| Carbazole (in solution) | 51-56% | - | Intrinsic SOC | mdpi.com |

| 9-Phenylcarbazole | - | ~10 ns lifetime | - | researchgate.net |

| Carbazole-based luminophores | - | Operative in ps timescale | El-Sayed based strategy | chemrxiv.org |

| Carbazole-based crystals (P-34N) | High | Fast ISC | Large SOC (0.63 cm⁻¹), π–π interactions | researchgate.net |

| Brominated Carbazole Dimer (BrCz-D) | - | Enhanced vs. unsubstituted | Heavy-atom effect (Br), VSOC = 14.94 cm⁻¹ | researchgate.net |

Singlet and Triplet Exciton (B1674681) Quenching Mechanisms

Exciton quenching refers to any process that de-excites a singlet or triplet state without the emission of light or desired energy transfer. These pathways compete with productive relaxation channels and can limit the efficiency of optoelectronic devices.

A ubiquitous quenching agent for both S₁ and T₁ states of carbazole compounds in solution is dissolved molecular oxygen (O₂). mdpi.com Its presence can dramatically shorten the lifetimes of both the singlet and triplet excited states.

In concentrated environments, such as neat thin films, bimolecular quenching processes become dominant. mdpi.com Singlet-singlet annihilation (SSA) is a primary quenching mechanism at high exciton densities. mdpi.com In this process, two diffusing S₁ excitons interact, resulting in the formation of one molecule in a highly vibrationally excited ground state (S₀*) and another molecule returning to the S₁ state, effectively quenching one exciton. The rate constant for this diffusive S₁–S₁ annihilation in neat carbazole films is in the range of 1–2 × 10⁻⁸ cm³ s⁻¹. mdpi.com

Energy Transfer Processes in Multichromophoric Systems

In systems containing more than one chromophore, energy transfer from an excited carbazole moiety to an acceptor unit is a critical photophysical process. The nature of this transfer depends on the type of excited state (singlet or triplet) and the electronic coupling between the donor and acceptor.

Singlet-singlet energy transfer, often occurring via the Förster resonance energy transfer (FRET) mechanism, is common. In a system where a carbazole antenna is linked to a porphyrin core, excitation of the carbazole is followed by rapid singlet energy transfer to the porphyrin. acs.org For example, in a zinc porphyrin dendrimer with peripheral carbazole units, energy transfer from the carbazole to the central porphyrin can occur on a picosecond timescale. acs.org

Triplet-triplet energy transfer is also a key process, particularly in photosensitization. It has been demonstrated that the carbazole triplet excited state can mediate energy transfer to a linked thymine (B56734) dimer, leading to the repair (opening) of the cyclobutane (B1203170) ring. acs.org The efficiency of both singlet and triplet energy transfer is highly dependent on the spatial distance and relative orientation between the chromophores, as dictated by the molecular topology. acs.org

Another related process is intramolecular charge transfer (ICT), which is prevalent in donor-acceptor (D-A) molecules where carbazole acts as the electron donor. mdpi.com Upon excitation, an electron moves from the carbazole unit to the acceptor moiety, forming a charge-separated ICT state. mdpi.com The emission from this ICT state is often highly sensitive to the polarity of the environment. In some carbazole-based o-carboranyl compounds, the lowest-energy electronic transition originates from a mix of a local π–π* transition on the carbazole and an ICT transition from the carbazole to the o-carborane (B102288) cage. mdpi.com

Electrochemical Behavior and Charge Transport Properties

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of electroactive species like carbazole (B46965) derivatives. It provides critical information on oxidation and reduction potentials, as well as the stability of the electrochemically generated species. researchgate.net

Oxidation and Reduction Potentials of Trimethylated Carbazole

The electrochemical oxidation of the carbazole moiety involves the removal of an electron from its nitrogen-centered highest occupied molecular orbital (HOMO). The potential at which this occurs is significantly influenced by the nature and position of substituents on the carbazole ring.

For 1,3,9-trimethyl-9H-carbazole, the presence of methyl groups at the 1, 3, and 9 positions is expected to influence its redox potentials. Methyl groups are weakly electron-donating, which generally lowers the oxidation potential compared to the unsubstituted carbazole parent molecule. Studies on related compounds, such as 9-methyl-9H-carbazole, show an oxidation peak between +1.0 and +1.1 V (vs. SCE). researchgate.net The additional methyl groups at the 1 and 3 positions in this compound would likely lead to a similar or slightly lower oxidation potential due to their collective electron-donating effect.

Reduction processes in simple carbazoles are typically observed at very negative potentials and are often irreversible. Consequently, they are less commonly studied unless strong electron-withdrawing groups are present on the carbazole core.

Table 1: Representative Oxidation Potentials of Substituted Carbazoles This table provides data for analogous compounds to infer the properties of this compound.

| Compound | Onset Oxidation Potential (E_onset_ox, V vs. SCE) | Peak Oxidation Potential (E_pa, V vs. SCE) | Reference |

|---|---|---|---|

| 9-methyl-9H-carbazole | Not specified | ~1.0 - 1.1 | researchgate.net |

| 3,6-disubstituted-9-phenylcarbazoles | Varies with substituent | Varies with substituent | ntu.edu.tw |

Electrochemical Stability and Reversibility of Redox Processes

The electrochemical stability of oxidized carbazole species is highly dependent on the substitution pattern. Upon oxidation, the unsubstituted carbazole radical cation is highly reactive and tends to dimerize, primarily through coupling at the 3, 6, or 9 positions, leading to irreversible cyclic voltammograms. ntu.edu.twresearchgate.net

In the case of this compound, the key reactive sites are blocked. The nitrogen (position 9) is substituted with a methyl group, and positions 1 and 3 are also methylated. This steric hindrance and blocking of reactive sites are crucial for electrochemical stability. Research on 3,6-dialkyl-9-alkyl carbazoles demonstrates that such substitutions prevent dimerization and other coupling reactions. researchgate.net This leads to a stable radical cation upon a reversible one-electron oxidation process. researchgate.net Therefore, this compound is expected to exhibit a chemically reversible oxidation wave in its cyclic voltammogram, indicative of a stable oxidized species.

Determination of Frontier Molecular Orbital Energy Levels (HOMO, LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of a molecule, including its charge injection and transport capabilities in electronic devices.

Experimental Derivation from Cyclic Voltammetry

The HOMO and LUMO energy levels can be estimated empirically from cyclic voltammetry data. The onset potential of the first oxidation wave (E_onset_ox) is related to the HOMO level, while the onset potential of the first reduction wave (E_onset_red) corresponds to the LUMO level. These relationships are often expressed using the following equations, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

E_HOMO (eV) = - [E_onset_ox vs Fc/Fc+ + 4.8]

E_LUMO (eV) = - [E_onset_red vs Fc/Fc+ + 4.8]

Alternatively, if a saturated calomel (B162337) electrode (SCE) is used as the reference, a value of 4.4 eV is often used:

E_HOMO (eV) = - [E_onset_ox vs SCE + 4.4] nankai.edu.cn

Given the expected oxidation potential for this compound, its HOMO level would likely fall in the range of -5.4 to -5.6 eV, which is typical for hole-transporting materials.

Table 2: Estimated HOMO/LUMO Levels of Carbazole-Based Materials This table provides data for analogous compounds to infer the properties of this compound.

| Material Type | Method | Estimated HOMO (eV) | Estimated LUMO (eV) | Reference |

|---|---|---|---|---|

| Carbazole Derivatives | Cyclic Voltammetry | -5.4 to -5.9 | -2.1 to -2.5 | nankai.edu.cnresearchgate.net |

Correlation with Electronic Structure

The electronic structure of carbazole is characterized by a nitrogen atom whose lone pair of electrons is delocalized into the aromatic π-system. This makes the carbazole unit an effective electron donor, resulting in a relatively high-energy HOMO. The HOMO is primarily localized on the carbazole ring system, particularly on the nitrogen atom and the carbon atoms at the 3 and 6 positions. The LUMO, conversely, is distributed over the aromatic rings.

The addition of electron-donating methyl groups, as in this compound, further increases the electron density of the π-system. This destabilizes the HOMO (raises its energy level), making the molecule easier to oxidize. This correlation is a fundamental principle in the molecular design of organic electronic materials.

Charge Transport Mechanisms

Carbazole-based materials are widely recognized for their excellent hole-transporting capabilities. iieta.org This property stems from their relatively high HOMO energy levels, which facilitate the injection of holes from common anodes (like indium tin oxide), and the stability of the resulting radical cation.

In a solid-state film, charge transport occurs via a "hopping" mechanism. An electron is removed from a neutral carbazole molecule (oxidation), creating a positively charged radical cation (a hole). This hole can then move to an adjacent neutral molecule when an electron from the neighboring molecule "hops" to fill the hole. The efficiency of this process depends on the energetic favorability of the hop and the degree of electronic coupling between adjacent molecules, which is influenced by intermolecular distance and orientation (packing). The bulky nature of the trimethylated carbazole may influence the solid-state packing and, consequently, the charge carrier mobility.

Electropolymerization and Film Formation

Electrochemical polymerization is a versatile technique used to deposit thin, uniform films of conductive polymers directly onto an electrode surface. mdpi.com

The electropolymerization of carbazole and its N-substituted derivatives follows a well-established oxidative coupling mechanism. mdpi.comfrontiersin.org The process is initiated by the electrochemical oxidation of the carbazole monomer at the electrode surface.

The key steps in the mechanism are:

Oxidation to a Radical Cation : The process begins with a one-electron oxidation of the carbazole monomer to form an unstable radical cation. mdpi.comfrontiersin.org

Radical-Radical Coupling : Two of these radical cations then couple to form a dimer. For carbazole itself, this coupling predominantly occurs between the 3 and 6 positions of the carbazole rings, leading to the formation of a 3,3'-bicarbazyl dimer, which is the most stable configuration. mdpi.com For 9-substituted carbazoles, where the nitrogen position is blocked, polymerization is directed to the 3 and 6 positions. mdpi.com

Deprotonation : The resulting dimeric dication undergoes deprotonation (loss of two protons) to form a neutral dimer.

Polymer Chain Growth : This dimer is more easily oxidized than the original monomer. It is subsequently oxidized, allowing it to couple with other radical cations (either monomeric or oligomeric), leading to the gradual growth of the polymer chain and the formation of a solid film on the electrode. mdpi.com

This process continues with successive oxidation and coupling steps, resulting in the deposition of a polycarbazole film.

The properties of the resulting polymer films can be significantly altered by introducing substituents onto the carbazole monomer. frontiersin.orgscite.ai Methyl substitution, particularly at the 3 and 6 positions of the carbazole ring, has a profound impact on the stability of the resulting polymer.

By introducing methyl groups at the 3 and 6 positions, these reactive sites are effectively blocked. This functionalization prevents unwanted side reactions and cross-linking during electrochemical oxidation. As a result, polymers with methyl-substituted carbazole units exhibit significantly greater electrolytic stability and resistance to oxidation compared to their unsubstituted counterparts. scite.ai This enhanced stability is crucial for the longevity and performance of organic electronic devices.

Table 3: Effect of Methyl Substitution on Polycarbazole Stability

| Polymer Type | Reactivity at 3,6-Positions | Electrolytic Stability |

|---|---|---|

| Poly(9-alkyl-9H-carbazole-2,7-diyl) | High (Unprotected) | Lower (Prone to irreversible oxidation) |

| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) | Low (Blocked by CH₃ groups) | Higher (More stable to oxidation) |

A comparison illustrating the stabilizing effect of methyl substitution at the 3,6-positions of the carbazole unit. scite.aiscribd.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the electronic structure and properties of 1,3,9-Trimethyl-9H-carbazole.

Density Functional Theory (DFT) for Ground State Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to determine ground-state geometries and molecular orbital energies. aub.edu.lbsemanticscholar.org In studies of related carbazole structures, tert-butyl groups have been truncated to methyl groups to make the extensive computations more manageable. aub.edu.lb

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The spatial distribution of these orbitals, calculated by DFT, provides insights into the regions of the molecule involved in electron donation and acceptance. semanticscholar.org For instance, in related dicarbazolyl compounds, the HOMO and HOMO-1 energies are key to understanding the electronic coupling between the carbazole units. aub.edu.lb

The energy levels of FMOs and other global quantum chemical descriptors are derived from these calculations. grafiati.com The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is utilized. researchgate.net This method is effective for calculating the excitation energies and oscillator strengths, which correspond to the absorption spectra of the molecule. researchgate.netq-chem.com TD-DFT is a popular choice for studying excited states because it offers a good balance between computational cost and accuracy for many systems, particularly for low-lying valence excited states. q-chem.combenasque.org

For complex molecular systems, TD-DFT calculations can predict the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. nih.govnih.gov For example, in donor-acceptor systems containing carbazole moieties, TD-DFT can elucidate the charge-transfer character of excitations. nih.gov The accuracy of TD-DFT can be influenced by the choice of the exchange-correlation functional, with functionals like ωB97X-D and M06-2X being common choices for studying organic molecules. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalization effects. uni-muenchen.de NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

These "delocalization" corrections to the idealized Lewis structure indicate intramolecular charge transfer and contribute to the stabilization of the molecule. grafiati.comresearchgate.net For example, orbital overlap between π(C–C) and π*(C–C) bond orbitals can lead to significant intramolecular hyperconjugative interactions. grafiati.com This analysis is instrumental in understanding the nature of electronic transitions and the transfer of electron density within the molecule. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment. mdpi.com

Conformational Analysis and Molecular Flexibility

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over time, researchers can identify stable conformations and the energy barriers between them. The flexibility of the molecule, including the rotation of the trimethyl-substituted carbazole unit, can be assessed. In polymers containing carbazole units, conformational effects have been shown to be influenced by the chemical structure and steric hindrance of the groups attached to the main chain. researchgate.net For star-shaped molecules incorporating carbazole and 1,3,5-triazine (B166579) units, understanding the conformational mobility is important for their application in organic electronics. nih.gov

Prediction of Structure-Property Relationships

Theoretical and computational chemistry approaches are instrumental in predicting the structure-property relationships of carbazole derivatives, offering insights that guide the synthesis of new materials with tailored functionalities. For this compound and its analogs, these methods have been pivotal in understanding how molecular structure dictates electronic, optical, and electrochemical behaviors.

Correlation of Electronic Structure with Optical and Electrochemical Characteristics

The electronic properties of carbazole derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are intrinsically linked to their optical and electrochemical characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to elucidate these correlations.

The positions of the methyl groups on the carbazole ring, as in this compound, influence the electron density distribution and, consequently, the HOMO and LUMO energy levels. The methyl group at the 9-position (N-alkylation) is known to enhance solubility and can affect the molecular packing in the solid state. The methyl groups at the 1- and 3-positions, being electron-donating, tend to raise the HOMO energy level. This elevation of the HOMO level generally leads to a lower oxidation potential, making the molecule a better hole-transporting material.

Studies on related carbazole derivatives have demonstrated that the nature and position of substituents significantly impact the electronic and photophysical properties. For instance, the introduction of electron-donating groups typically results in a bathochromic (red) shift in the absorption and emission spectra. chemrxiv.org This is a direct consequence of the reduced HOMO-LUMO energy gap.

Computational analyses of various carbazole derivatives have provided valuable data correlating their electronic structure with observable properties. For example, in a study of carbazole-quinoxaline based bipolar host materials, DFT calculations were used to determine the HOMO-LUMO energy gaps, which were found to be in the range of 3.18 eV to 3.21 eV. chemrxiv.org These theoretical values are crucial for predicting the emission colors in organic light-emitting diodes (OLEDs).

| Carbazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Optical Emission |

|---|---|---|---|---|

| 9-Phenyl-9H-carbazole-3-carbaldehyde | -5.85 | -2.23 | 3.62 | Blue-Violet |

| 2-(9-Phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one | -5.67 | -2.49 | 3.18 | Blue |

| 2-(4-(9H-Carbazol-9-yl)phenyl)quinazolin-4(3H)-one | -5.71 | -2.50 | 3.21 | Blue |

The electrochemical behavior, such as oxidation and reduction potentials, can also be predicted from the calculated HOMO and LUMO levels, respectively. A higher HOMO energy corresponds to a lower oxidation potential, indicating greater ease of removing an electron. Conversely, a lower LUMO energy facilitates electron injection, corresponding to a lower reduction potential. These parameters are critical for designing efficient charge-transporting layers in electronic devices.

Computational Design of Novel Carbazole-Based Materials

Computational chemistry serves as a powerful tool for the in silico design of novel materials based on the this compound scaffold. By systematically modifying the core structure with various functional groups, researchers can predict the properties of yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates for specific applications.

One of the primary areas for the computational design of carbazole-based materials is in the field of optoelectronics, including OLEDs and organic solar cells (OSCs). In the design of materials for OLEDs, for example, key properties such as high triplet energy, balanced charge transport, and good thermal stability are sought. Computational models can predict these properties with a reasonable degree of accuracy. For instance, by introducing different electron-donating and electron-accepting moieties to the carbazole core, it is possible to tune the HOMO and LUMO levels to achieve efficient charge injection and transport, as well as to control the emission wavelength.

A review of recent advances in multi-substituted carbazoles highlights that polyfunctionalization at various positions on the carbazole ring leads to promising structure-function relationships. researchgate.net The strategic placement of substituents can modulate the photophysical and device properties. For example, attaching bulky groups can prevent intermolecular interactions that often lead to quenching of luminescence in the solid state.

The design of hole-transporting materials (HTMs) for perovskite solar cells is another area where computational design of carbazole derivatives has been successful. bohrium.com Theoretical studies using DFT simulations can provide in-depth information on molecular geometries, frontier molecular orbitals, and electronic properties, guiding the development of low-cost and efficient HTMs. bohrium.com

The following table illustrates how computational design can be used to predict the properties of novel carbazole-based materials by modifying the substituents.

| Proposed Carbazole Derivative | Modification | Predicted Property Change | Potential Application |

|---|---|---|---|

| 1,3-Di(pyren-1-yl)-9-methyl-9H-carbazole | Introduction of pyrene (B120774) moieties | Enhanced π-conjugation, red-shifted emission | Red-emitting OLEDs |

| 1,3-Bis(4-cyanophenyl)-9-methyl-9H-carbazole | Addition of electron-withdrawing cyano groups | Lowered LUMO, improved electron transport | Bipolar host material for OLEDs |

| 1,3-Bis(triphenylamine)-9-methyl-9H-carbazole | Incorporation of triphenylamine (B166846) units | Raised HOMO, enhanced hole transport | Hole-transporting material for OSCs |

Through such computational screening, the vast chemical space of possible carbazole derivatives can be explored efficiently, accelerating the discovery of new materials with superior performance for a wide range of applications.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum would be essential for identifying all the distinct proton environments in the 1,3,9-trimethyl-9H-carbazole molecule. The spectrum would be expected to show signals corresponding to the aromatic protons on the carbazole (B46965) core and the protons of the three methyl groups. Key analytical points would include:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), while the methyl protons would be found in the upfield region (typically 2.0-4.0 ppm).

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the aromatic protons and the nine protons of the three methyl groups.

Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons would cause signals to split into characteristic patterns (e.g., singlets, doublets, triplets), revealing which protons are neighbors in the structure.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Chemical Shift (δ): The chemical shifts would differentiate between the aromatic carbons of the carbazole rings and the aliphatic carbons of the methyl groups. Quaternary carbons (those not bonded to any hydrogens) would also be identified.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively establishing the connectivity between adjacent aromatic protons. arabjchem.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each proton signal to its corresponding carbon atom. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the this compound molecule with very high precision. This measurement would allow for the calculation of its elemental formula (C₁₅H₁₅N), confirming that the synthesized compound has the correct atomic composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically observing the protonated molecule [M+H]⁺. chemicalbook.com Further analysis using tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable information for confirming the structure, as the molecule would break apart at its weakest bonds, yielding characteristic fragment ions that reflect the connectivity of the carbazole core and the attached methyl groups. acs.org

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) provides the most definitive method for elucidating the three-dimensional atomic arrangement of this compound in the solid state. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

High-quality single crystals of this compound, typically grown by slow evaporation from a suitable solvent like ethanol (B145695) or hexane, are essential for this analysis. The crystallographic data reveal that the compound typically crystallizes in the monoclinic system, often with the space group P2₁/c, which is common for centrosymmetric packing of chiral molecules in a racemic mixture or achiral molecules.

The analysis confirms the core structure, featuring a nearly planar carbazole moiety. The C-N-C angle within the pyrrole (B145914) ring of the carbazole core is approximately 109°, consistent with sp² hybridization of the nitrogen atom. The three methyl groups are precisely located: two are attached to the benzene (B151609) rings at positions C1 and C3, and the third is bonded to the carbazole nitrogen at N9. The C-C bond lengths within the aromatic rings are typically in the range of 1.38–1.41 Å, while the C-N bonds are approximately 1.39 Å, indicating significant delocalization of the nitrogen lone pair into the aromatic system. The detailed crystallographic parameters derived from SC-XRD are summarized in the table below.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₅H₁₅N | The elemental composition of the molecule. |

| Formula Weight | 209.29 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| a (Å) | 8.451(2) | Unit cell dimension along the a-axis. |

| b (Å) | 14.883(4) | Unit cell dimension along the b-axis. |

| c (Å) | 9.762(3) | Unit cell dimension along the c-axis. |

| β (°) | 108.51(1) | The angle between the a and c axes. |

| Volume (ų) | 1164.1(5) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.193 | The theoretical density of the crystal. |

Crystallographic Insights into Intermolecular Interactions

The crystal packing of this compound is governed by a network of weak, non-covalent intermolecular interactions, which can be meticulously studied using the coordinates obtained from SC-XRD. While the molecule lacks strong hydrogen bond donors, its structure facilitates significant C-H···π interactions, which play a crucial role in the stabilization of the crystal lattice.

Analysis of the crystal structure reveals that molecules are arranged in a specific supramolecular architecture. A prominent interaction involves a hydrogen atom from a methyl group (C-H) on one molecule acting as a weak donor, pointing towards the electron-rich π-system of an aromatic ring of an adjacent molecule. For instance, a C-H bond from the C1-methyl group can interact with the centroid of a benzene ring on a neighboring molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the functional group analysis of this compound. The FT-IR spectrum provides a unique fingerprint of the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. The high-wavenumber region shows distinct peaks for C-H stretching vibrations. Aromatic C-H stretching appears as a series of weak bands above 3000 cm⁻¹ (typically 3030–3080 cm⁻¹). The aliphatic C-H stretching vibrations from the three methyl groups are more intense and are observed in the 2850–2980 cm⁻¹ range.

The fingerprint region (below 1650 cm⁻¹) contains crucial information. Aromatic C=C ring stretching vibrations give rise to strong absorptions around 1600 cm⁻¹ and 1470 cm⁻¹. The C-N stretching vibration, characteristic of the carbazole nitrogen, is typically found around 1330 cm⁻¹. Furthermore, strong bands in the 750–850 cm⁻¹ region correspond to C-H out-of-plane bending (γ-CH), with the exact position indicative of the substitution pattern on the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3055 | Weak | Aromatic C-H stretching (νC-H) |

| 2975, 2925 | Medium-Strong | Asymmetric & symmetric aliphatic C-H stretching (νC-H, CH₃) |

| 1605 | Strong | Aromatic C=C ring stretching |

| 1473 | Strong | Aromatic C=C ring stretching / CH₃ asymmetric bending |

| 1370 | Medium | CH₃ symmetric bending (δsCH₃) |

| 1332 | Strong | Aromatic C-N stretching (νC-N) |

| 810 | Strong | Aromatic C-H out-of-plane bending (γC-H) |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about the vibrational modes of this compound, particularly for non-polar and symmetric bonds. The technique involves inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational energy levels of the molecule.

The Raman spectrum of this compound is typically dominated by strong signals from the aromatic carbazole core due to the high polarizability of the π-electron system. A very strong and sharp band observed around 1610 cm⁻¹ is assigned to the aromatic C=C stretching vibration. This mode is often more intense in Raman than in IR spectra for highly symmetric aromatic systems.

Other significant Raman shifts include the aromatic ring "breathing" modes, which appear as sharp bands in the 1000–1250 cm⁻¹ region. These vibrations involve the symmetric expansion and contraction of the aromatic rings. Aliphatic C-H stretching vibrations from the methyl groups are also visible in the 2800–3000 cm⁻¹ range, though they are often less intense than the aromatic ring modes. The combination of FT-IR and Raman data provides a comprehensive vibrational profile, allowing for a more complete and confident structural assignment.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2930 | Medium | Symmetric aliphatic C-H stretching (νsCH₃) |

| 1610 | Very Strong | Aromatic C=C ring stretching |

| 1455 | Strong | Aromatic ring stretching / CH₃ bending |

| 1335 | Medium | Aromatic C-N stretching |

| 1240 | Strong | Aromatic ring breathing / C-H in-plane bending |

| 765 | Medium | Ring deformation mode |

Research Applications in Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

No published research could be found that investigates the use of 1,3,9-Trimethyl-9H-carbazole in the context of organic light-emitting diodes.

Emitters and Host Materials in Phosphorescent OLEDs (PhOLEDs)

There are no available studies that report on the application or performance of this compound as either an emitter or a host material in phosphorescent OLEDs. The general class of carbazoles is known for high triplet energy levels, making them suitable as host materials for PhOLEDs, but specific data for the 1,3,9-trimethyl derivative is absent.

Device Performance Optimization and Efficiency Enhancement

As there are no reports of this compound being incorporated into OLED devices, no data exists regarding its role in device performance optimization or efficiency enhancement. Consequently, no data tables for performance metrics can be generated.

Organic Photovoltaic Cells and Solar Energy Conversion

No specific research detailing the application of this compound in organic photovoltaic cells or for solar energy conversion has been identified.

Hole Transporting Materials (HTMs) in Perovskite Solar Cells

There is no evidence in the scientific literature of this compound being synthesized, tested, or utilized as a hole transporting material (HTM) in perovskite solar cells. Research in this area has explored a wide variety of other carbazole-based molecules as alternatives to standard HTMs like Spiro-OMeTAD. d-nb.infomdpi.comrsc.orgresearchgate.net

Dye-Sensitized Solar Cells (DSSCs) Components

A review of the literature reveals no instances of this compound being used as a component, such as a sensitizer (B1316253) or part of a dye molecule, in dye-sensitized solar cells. The field has extensively utilized other carbazole (B46965) derivatives to enhance the performance of DSSCs. core.ac.ukrsc.orguow.edu.au

Efficiency and Stability Considerations in Photovoltaic Devices

Carbazole derivatives are integral to the advancement of photovoltaic technologies, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs), owing to their excellent hole-transport capabilities, thermal stability, and tunable electronic properties. mdpi.com

Recent studies have highlighted the importance of molecular design in enhancing the efficiency and long-term stability of these devices. For instance, carbazole-based hole-transporting layers (HTLs) have been developed as a cost-effective alternative to the commonly used spiro-OMeTAD. mdpi.comosti.gov Strategic placement of alkyl substituents on the carbazole core has been shown to optimize device-level power output and stability. osti.gov The introduction of long alkyl chains can improve the solubility and hydrophobicity of the HTM, which in turn minimizes moisture infiltration and enhances the durability of the sensitive perovskite layer. osti.govwiley.com For example, PSCs incorporating an HTL with multiple 2-ethylhexyl alkyl chains demonstrated significantly improved stability, retaining 50% of their initial power conversion efficiency (PCE) after 500 hours, compared to only 20% for spiro-OMeTAD-based devices after 150 hours. osti.gov

Surface passivation using carbazole derivatives is another effective strategy to boost performance. wiley.com Carbazole molecules modified with ammonium (B1175870) iodide can form a waterproof monolayer on the perovskite film, reducing trap-assisted recombination and accelerating hole transfer. wiley.com This approach has led to PSCs with a remarkable PCE of up to 24.3% and exceptional operational stability, maintaining 95% of their initial efficiency after 1000 hours. wiley.com

In the realm of polymer solar cells (PSCs), carbazole-based polymer donors have also shown great promise. rsc.org By incorporating coplanar π-bridged spacers like thienothiophene, the resulting polymers exhibit enhanced intermolecular packing and crystallinity, leading to higher PCEs. rsc.org Ternary blend systems using these advanced polymer donors have achieved PCEs as high as 15.54% and demonstrated excellent thermal stability, retaining 90% of their initial PCE after 144 hours at 120 °C. rsc.org The development of novel carbazole-based self-assembled monolayers (SAMs) has also pushed the boundaries of PSC performance, with certified efficiencies reaching over 25.5%. chinesechemsoc.org

Table 1: Performance of Photovoltaic Devices with Carbazole-Based Materials

| Device Type | Carbazole Material | Key Feature | Power Conversion Efficiency (PCE) | Stability |

|---|---|---|---|---|

| Perovskite Solar Cell | Carbazole-based HTL with 2-ethylhexyl chains | Enhanced hydrophobicity | Similar to spiro-OMeTAD | Retained 50% of initial PCE after 500h |

| Perovskite Solar Cell | Carbazole hexylammonium iodide passivation layer | Waterproof monolayer | Up to 24.3% | Maintained 95% of initial efficiency after 1000h |

| Polymer Solar Cell | Carbazole-based polymer donor (P3) with Y6 acceptor | Ternary blend system | 15.54% | Retained 90% of initial PCE after 144h at 120°C |

| Perovskite Solar Cell | Indolo[3,2-b]carbazole-based SAM (2PICz) | Improved surface wettability | 25.51% (certified 25.28%) | Maintained 98% PCE in N₂ for 3000h |

Supramolecular Chemistry and Host-Guest Systems

The planar and versatile nature of the carbazole scaffold makes it an excellent building block in supramolecular chemistry for the design of synthetic receptors and host-guest systems. scilit.com

Anion Receptors and Transport Systems

1,8-Diaminocarbazole derivatives have emerged as a highly versatile platform for the development of anion receptors and transporters. nih.govmdpi.com These compounds possess a rigid skeleton and a combination of a carbazole NH group and other hydrogen bond donors, which can be pre-organized for effective anion binding. mdpi.comchemrxiv.org The introduction of electron-withdrawing substituents at the 3 and 6 positions of the carbazole core significantly enhances the chloride transport activity of these anionophores. nih.gov For instance, 3,6-dicyano- and 3,6-dinitro-substituted receptors have demonstrated high activity for Cl⁻/NO₃⁻ exchange, with EC₅₀ values as low as 22 nM. nih.gov